molecular formula C9H10FNO B2388694 3-(4-Fluorophenyl)propanamide CAS No. 25468-67-1

3-(4-Fluorophenyl)propanamide

Cat. No. B2388694
CAS RN: 25468-67-1
M. Wt: 167.183
InChI Key: WJCOGJNLGPGUTI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)propanamide is a chemical compound with the molecular formula C9H11FN2O . It is also known by other names such as 3-Amino-3-(4-fluoro-phenyl)-propionamide . The molecular weight of this compound is 182.19 g/mol .


Molecular Structure Analysis

The InChI representation of 3-(4-Fluorophenyl)propanamide is InChI=1S/C9H11FN2O/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13/h1-4,8H,5,11H2, (H2,12,13) . The Canonical SMILES representation is C1=CC (=CC=C1C (CC (=O)N)N)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Fluorophenyl)propanamide include a molecular weight of 182.19 g/mol, a XLogP3-AA of -0.2, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, a Rotatable Bond Count of 3, an Exact Mass of 182.08554114 g/mol, a Monoisotopic Mass of 182.08554114 g/mol, a Topological Polar Surface Area of 69.1 Ų, a Heavy Atom Count of 13, and a Formal Charge of 0 .

Scientific Research Applications

Pharmacokinetics and Metabolism in Selective Androgen Receptor Modulators

3-(4-Fluorophenyl)propanamide, as a component of selective androgen receptor modulators (SARMs), has been examined for its pharmacokinetics and metabolism in rats. This research is crucial for understanding the compound's behavior in preclinical studies, especially its absorption, distribution, metabolism, and excretion (Wu et al., 2006).

Synthesis and Characterization in Hybrid Molecules

Studies involving the synthesis of hybrid molecules using components like 3-(4-Fluorophenyl)propanamide have been conducted. This includes creating novel compounds with potential therapeutic applications by combining different pharmacophores (Manolov et al., 2022).

Neurokinin-1 Receptor Antagonism

Research on 3-(4-Fluorophenyl)propanamide derivatives has led to the development of orally active, water-soluble neurokinin-1 receptor antagonists. These compounds have shown effectiveness in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001).

Metabolic Profiling in Drug Treatments

The compound's metabolic profile, including the formation of reactive toxic metabolites, has been investigated in the context of drug treatments such as prostate cancer therapy. This research is vital for understanding the drug's metabolic pathways and potential toxicities (Goda et al., 2006).

Pharmaceutical Dosage Detection

Studies have also focused on the detection of 3-(4-Fluorophenyl)propanamide in pharmaceutical dosages, utilizing techniques like mass spectrometry. This is significant for quality control and drug formulation analysis (Khan et al., 2015).

TRPV1 Antagonism

Research has been conducted on derivatives of 3-(4-Fluorophenyl)propanamide as TRPV1 antagonists, exploring their potential in treating conditions like pain and inflammation (Kim et al., 2018).

Anticonvulsant and Neurotoxicity Evaluation

Compounds like N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, which include 3-(4-Fluorophenyl)propanamide structures, have been evaluated for their anticonvulsant activities and neurotoxic effects. This research is essential for developing new therapeutic agents for epilepsy and related disorders (Kamal et al., 2013).

properties

IUPAC Name

3-(4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCOGJNLGPGUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)propanamide

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